![molecular formula C13H5F6NO B4426093 N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide](/img/structure/B4426093.png)
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide
Overview
Description
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a potent inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins.
Scientific Research Applications
DFB has been extensively studied for its potential applications in cancer therapy. Proteasome inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells, making them a promising target for cancer treatment. DFB has also been investigated for its anti-inflammatory properties, as proteasome inhibitors have been shown to reduce inflammation.
Mechanism of Action
DFB inhibits the proteasome by binding to the active site of the proteasome's catalytic subunits. This prevents the proteasome from degrading intracellular proteins, leading to an accumulation of misfolded and damaged proteins. This accumulation ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFB has been shown to induce apoptosis in various cancer cell lines, including multiple myeloma, leukemia, and lymphoma. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DFB is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. However, DFB can also inhibit other proteases, leading to off-target effects. Additionally, the use of proteasome inhibitors in cancer therapy can lead to the development of drug resistance.
Future Directions
Future research on DFB could focus on developing more potent and selective proteasome inhibitors, as well as investigating the potential use of proteasome inhibitors in combination with other cancer therapies. Additionally, further studies on the anti-inflammatory properties of DFB could lead to the development of novel treatments for inflammatory diseases.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F6NO/c14-5-1-2-9(7(15)3-5)20-13(21)6-4-8(16)11(18)12(19)10(6)17/h1-4H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFFCAYWQQNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=C(C(=C2F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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